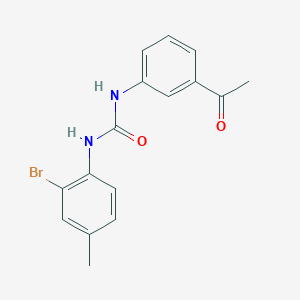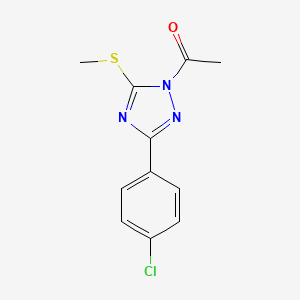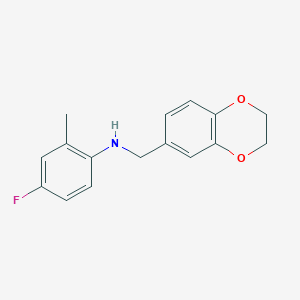
5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone (CMFHB) is a chemical compound with potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor activities by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). NF-κB and MAPKs are known to play important roles in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-tumor activities in vitro. It has also been reported to induce apoptosis (programmed cell death) in cancer cells. However, the biochemical and physiological effects of this compound in vivo are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone in lab experiments is its potential as an anti-cancer agent. However, the limitations of using this compound include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone. One direction is to investigate the mechanism of action of this compound in more detail, particularly in vivo. Another direction is to explore the potential of this compound as an anti-inflammatory agent. Additionally, it would be interesting to investigate the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone can be synthesized using various methods. One of the methods involves the reaction of 5-(5-chloro-2-methylphenyl)furan-2-carbaldehyde with 1,3-benzothiazol-2-ylhydrazine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and anti-tumor activities in vitro. It has also been reported to have potential as an anti-cancer agent.
Propiedades
IUPAC Name |
N-[(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-6-7-13(20)10-15(12)17-9-8-14(24-17)11-21-23-19-22-16-4-2-3-5-18(16)25-19/h2-11H,1H3,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDZTQSSEDGQLC-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=NNC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=N/NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-fluorophenyl)vinyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5888216.png)
![N-(3-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5888226.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5888249.png)
![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)

![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)



![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)